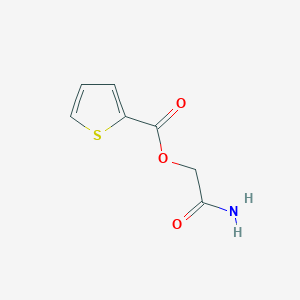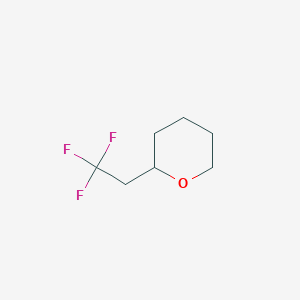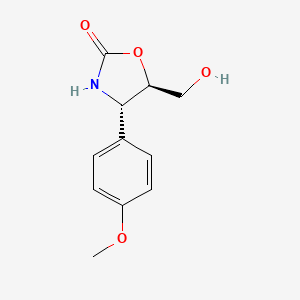
(4S,5R)-5-(hydroxymethyl)-4-(4-methoxyphenyl)-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5R)-5-(hydroxymethyl)-4-(4-methoxyphenyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative This compound is notable for its unique structure, which includes a hydroxymethyl group and a methoxyphenyl group attached to an oxazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-5-(hydroxymethyl)-4-(4-methoxyphenyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: This step often involves the use of formaldehyde or a similar reagent to introduce the hydroxymethyl group at the desired position.
Attachment of the Methoxyphenyl Group: This can be accomplished through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the oxazolidinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxazolidinone ring can undergo reduction to form the corresponding amino alcohol.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amino alcohols.
Substitution: Various substituted methoxyphenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (4S,5R)-5-(hydroxymethyl)-4-(4-methoxyphenyl)-1,3-oxazolidin-2-one is used as a chiral auxiliary, facilitating the formation of enantiomerically pure compounds. It is also employed in the synthesis of complex molecules due to its ability to undergo a variety of chemical transformations.
Biology
This compound has been studied for its potential biological activity, including antimicrobial and antifungal properties. Its unique structure allows it to interact with biological targets in a specific manner, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to inhibit certain enzymes or receptors makes it a promising lead compound for the development of new medications.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various products.
Mécanisme D'action
The mechanism of action of (4S,5R)-5-(hydroxymethyl)-4-(4-methoxyphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and methoxyphenyl groups play crucial roles in binding to these targets, leading to the modulation of their activity. This can result in the inhibition of enzyme function or the activation of receptor pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4S,5R)-5-(hydroxymethyl)-4-phenyl-1,3-oxazolidin-2-one
- (4S,5R)-5-(hydroxymethyl)-4-(4-chlorophenyl)-1,3-oxazolidin-2-one
- (4S,5R)-5-(hydroxymethyl)-4-(4-fluorophenyl)-1,3-oxazolidin-2-one
Uniqueness
(4S,5R)-5-(hydroxymethyl)-4-(4-methoxyphenyl)-1,3-oxazolidin-2-one is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s electronic properties, reactivity, and interaction with biological targets, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
237736-11-7 |
|---|---|
Formule moléculaire |
C11H13NO4 |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
(4S,5R)-5-(hydroxymethyl)-4-(4-methoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO4/c1-15-8-4-2-7(3-5-8)10-9(6-13)16-11(14)12-10/h2-5,9-10,13H,6H2,1H3,(H,12,14)/t9-,10-/m0/s1 |
Clé InChI |
BUIFCOFNXXUCMV-UWVGGRQHSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)[C@H]2[C@@H](OC(=O)N2)CO |
SMILES canonique |
COC1=CC=C(C=C1)C2C(OC(=O)N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


di(propan-2-yl)-lambda~5~-phosphane](/img/structure/B14243917.png)
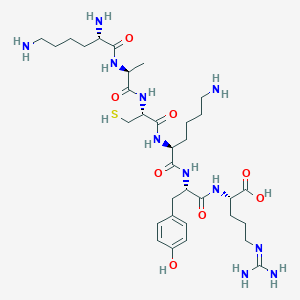

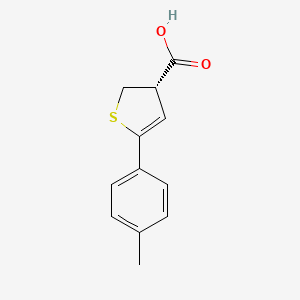
![N-[(E)-1H-Indol-3-ylmethylidene]-4-iodoaniline](/img/structure/B14243956.png)
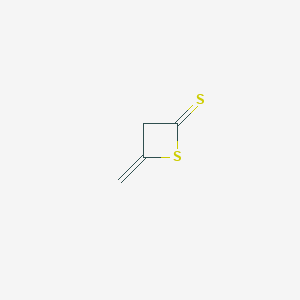
![Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-, dimethyl ester](/img/structure/B14243962.png)

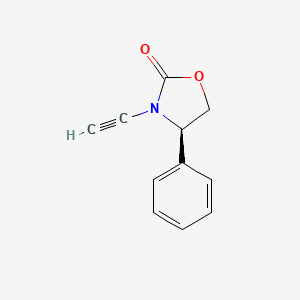


![2-(2-Chlorophenyl)-5-{[(methanesulfinyl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B14244011.png)
